NP(118-126)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NP(118-126) is a 9-amino acid peptide, a fragment of Nucleoprotein . It is also known as Nucleoprotein (118-126) and its sequence is Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met .

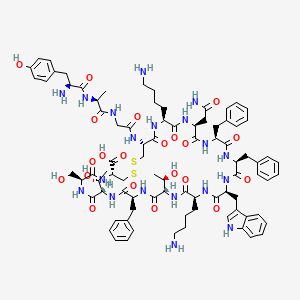

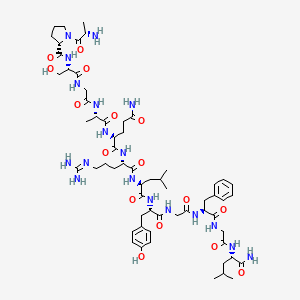

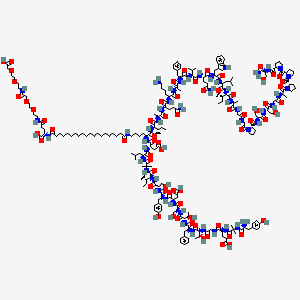

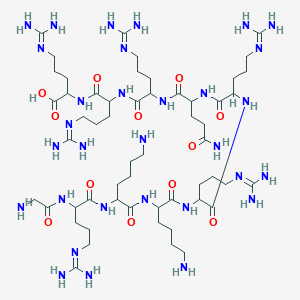

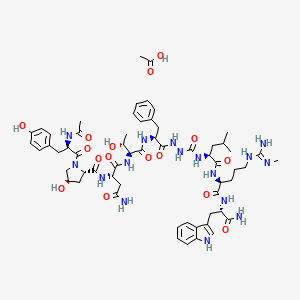

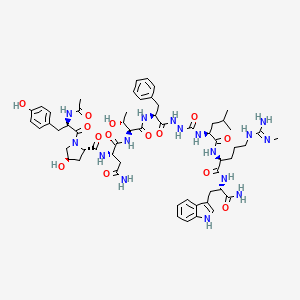

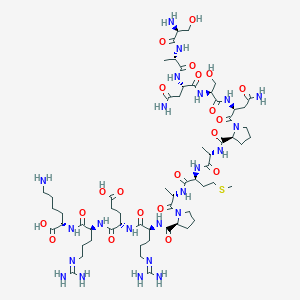

Molecular Structure Analysis

The molecular weight of NP(118-126) is 1008.15 and its formula is C43H69N13O13S . The sequence of this peptide is Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met .Physical And Chemical Properties Analysis

NP(118-126) has a molecular weight of 1008.15 and its formula is C43H69N13O13S . It is soluble in water . The peptide’s sequence is Arg-Pro-Gln-Ala-Ser-Gly-Val-Tyr-Met .Scientific Research Applications

Synthesis and Fundamental Research : The development of magnetic nanoparticles has been a significant focus, with applications in diagnostics, therapeutics, data recording, energy storage, and catalysis. Their unique magnetism, controlled through nanoscale engineering, is a key area of study (Wu, Mendoza-Garcia, Li, & Sun, 2016).

Bioimaging and Biosensing : Nanoparticle technology, particularly silica-based nanoparticles, has been extensively researched for bioimaging and biosensing. These nanoparticles enable noninvasive, sensitive data acquisition, which is crucial for early-stage cancer diagnosis and other applications (Tallury, Payton, & Santra, 2008).

Biomedical Applications : Nanoparticles are utilized in various biomedical applications, such as drug delivery, imaging of molecular markers, and photodynamic therapy. Their physical and chemical properties significantly impact their effectiveness and toxicity (Sukhanova et al., 2018).

Plant-derived Nanostructures : Plant-derived nanoparticles have applications in healthcare, food, cosmetics, and pharmaceuticals. Plants offer a sustainable, cost-effective source for nanoparticle production, useful in various fields including medicine and agriculture (Mohammadinejad, Karimi, Iravani, & Varma, 2016).

Environmental Safety and Ecology : The release of nanoparticles into the environment, particularly soil, has profound effects on the soil microbiome and ecosystem. Understanding their accumulation, degradation, and toxicity is vital for sustainable nanotechnology use (Khanna et al., 2021).

Food Control Applications : Noble metal nanoparticles are increasingly used in food control, especially for detecting contaminants and bioactive compounds. Their applications in determining mycotoxins, pesticides, and bacteria in food highlight their significance in food safety (Vinci & Rapa, 2019).

properties

CAS RN |

124454-83-7 |

|---|---|

Product Name |

NP(118-126) |

Molecular Formula |

C₄₃H₆₉N₁₃O₁₃S |

Molecular Weight |

1008.15 |

sequence |

One Letter Code: RPQASGVYM |

synonyms |

NP(118-126) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.